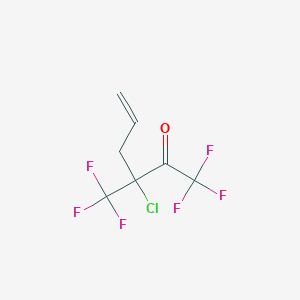
3-Allyl-3-chlorohexafluoro-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-3-chlorohexafluoro-2-butanone (ACB) is a synthetic compound that has been used in the past decade for a variety of scientific applications. It is an organofluoride compound and is one of the few compounds of its kind that has been studied extensively. ACB has been used in a variety of research applications, including organic synthesis, biochemical and physiological studies, and lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Allyl-3-chlorohexafluoro-2-butanone is not fully understood. It is believed that the reaction of allyl chloride and hexafluorobutanol proceeds through a nucleophilic substitution mechanism. This involves the formation of a carbocation intermediate, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Allyl-3-chlorohexafluoro-2-butanone are not well-understood. It is believed that 3-Allyl-3-chlorohexafluoro-2-butanone can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have a mild sedative effect, but this has not been studied in detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Allyl-3-chlorohexafluoro-2-butanone in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and does not degrade easily. The main limitation of 3-Allyl-3-chlorohexafluoro-2-butanone is that it is a relatively new compound and its effects are not fully understood.
Direcciones Futuras
There are several potential future directions for the use of 3-Allyl-3-chlorohexafluoro-2-butanone. It could be used in the development of new drugs or pharmaceuticals. It could also be used in the study of enzyme kinetics and the design of new catalysts. It could also be used in the study of reaction rates and the determination of rate constants. Additionally, it could be used in the study of biochemical and physiological effects, such as the study of the effects of 3-Allyl-3-chlorohexafluoro-2-butanone on cytochrome P450 enzymes.
Métodos De Síntesis
3-Allyl-3-chlorohexafluoro-2-butanone is synthesized from the reaction of allyl chloride and hexafluorobutanol. This process is known as an electrophilic substitution reaction. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is then quenched with aqueous sodium hydroxide and the product is extracted with dichloromethane. The product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-Allyl-3-chlorohexafluoro-2-butanone has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as organofluorides. It has also been used in biochemical and physiological studies, such as the study of enzyme kinetics. 3-Allyl-3-chlorohexafluoro-2-butanone has also been used in lab experiments, such as the study of reaction rates and the determination of rate constants.
Propiedades
IUPAC Name |
3-chloro-1,1,1-trifluoro-3-(trifluoromethyl)hex-5-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O/c1-2-3-5(8,7(12,13)14)4(15)6(9,10)11/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLEEVIESURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)C(F)(F)F)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-3-chlorohexafluoro-2-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



